1-Bromo-4-phenyldibenzofuran
CAS No.:
Cat. No.: VC20145823
Molecular Formula: C18H11BrO
Molecular Weight: 323.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H11BrO |
|---|---|
| Molecular Weight | 323.2 g/mol |
| IUPAC Name | 1-bromo-4-phenyldibenzofuran |
| Standard InChI | InChI=1S/C18H11BrO/c19-15-11-10-13(12-6-2-1-3-7-12)18-17(15)14-8-4-5-9-16(14)20-18/h1-11H |
| Standard InChI Key | MOFZWXIXTVLLAC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C3C(=C(C=C2)Br)C4=CC=CC=C4O3 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
1-Bromo-4-phenyldibenzofuran consists of two fused benzene rings linked via a central furan oxygen atom. The bromine substituent occupies position 1 on the dibenzofuran scaffold, while a phenyl group is attached at position 4 (Figure 1) . This substitution pattern distinguishes it from isomers such as 4-bromo-6-phenyldibenzofuran, where substituents occupy different ring positions .
Molecular Formula: C<sub>18</sub>H<sub>11</sub>BrO
Molecular Weight: 323.18–323.2 g/mol
CAS Registry Number: 955959-84-9 (for the 4-(4-bromophenyl) variant)
Spectroscopic Characterization
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<sup>1</sup>H NMR: Peaks corresponding to aromatic protons appear in the δ 7.2–8.1 ppm range, with distinct splitting patterns due to substituent effects .
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Mass Spectrometry: A molecular ion peak at m/z 323.18 confirms the molecular weight, with fragmentation patterns indicative of bromine loss (Δ m/z 79.9) .
Synthetic Methodologies
Alternative Routes
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Ullmann Coupling: Copper-mediated coupling of dibenzofuran halides with aryl boronic acids, though less efficient than palladium catalysis.
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Direct Bromination: Electrophilic aromatic substitution on 4-phenyldibenzofuran using Br₂/FeBr₃, though regioselectivity challenges arise .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 158–160°C (predicted) | |
| Solubility | Insoluble in H₂O; soluble in DCM, THF | |
| LogP (Partition Coefficient) | 5.2 (indicative of high lipophilicity) |
Thermal Stability: Decomposes above 300°C without melting, consistent with aromatic bromides .
Applications in Materials and Medicinal Chemistry
Organic Light-Emitting Diodes (OLEDs)
The rigid dibenzofuran core enhances electroluminescence efficiency. Bromine’s electron-withdrawing effect improves charge transport in emissive layers .
Pharmaceutical Intermediates
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Kinase Inhibitors: Serves as a scaffold in tyrosine kinase inhibitors due to its planar structure, which facilitates protein binding.
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Anticancer Agents: Demonstrates moderate activity against breast cancer cell lines (IC₅₀ = 12.5 μM in MCF-7).
Polymer Chemistry
Incorporated into polyaromatic ethers to enhance thermal stability and flame retardancy .
Comparative Analysis with Related Compounds
| Compound | Molecular Formula | Substituents | Key Difference |
|---|---|---|---|
| Dibenzofuran | C₁₂H₈O | Unsubstituted | Lacks functional groups |
| 1-Bromo-dibenzofuran | C₁₂H₇BrO | Br at position 1 | No phenyl group |
| 4-Phenyldibenzofuran | C₁₈H₁₂O | Phenyl at position 4 | Lacks bromine |
| 4-Bromo-6-phenyldibenzofuran | C₁₈H₁₁BrO | Br at 4, phenyl at 6 | Altered substitution pattern |
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